![molecular formula C13H20N2Si B14253976 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- CAS No. 402519-09-9](/img/structure/B14253976.png)
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-: is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. The addition of a trimethylsilyl group to the propyl chain enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- can be synthesized through several methods. One common approach involves the reaction of benzimidazole with 3-(trimethylsilyl)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Substitution: Halogens, organometallic compounds; reactions are performed in organic solvents with appropriate catalysts.
Major Products: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Trimethylsilyl)-1H-benzotriazole: Another trimethylsilyl-substituted heterocycle with similar chemical properties.
1-(Trimethylsilyl)-1H-imidazole: A related compound with a trimethylsilyl group attached to an imidazole ring.
Uniqueness: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- stands out due to its unique combination of benzimidazole and trimethylsilyl functionalities, providing enhanced stability, reactivity, and versatility in various applications .
Properties
CAS No. |
402519-09-9 |
|---|---|
Molecular Formula |
C13H20N2Si |
Molecular Weight |
232.40 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)propyl-trimethylsilane |
InChI |
InChI=1S/C13H20N2Si/c1-16(2,3)10-6-9-15-11-14-12-7-4-5-8-13(12)15/h4-5,7-8,11H,6,9-10H2,1-3H3 |
InChI Key |
QTLUGDNVZRYVPB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



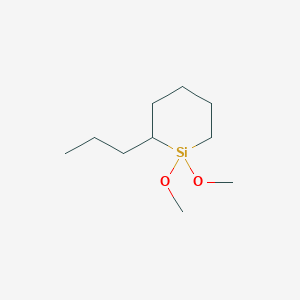
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
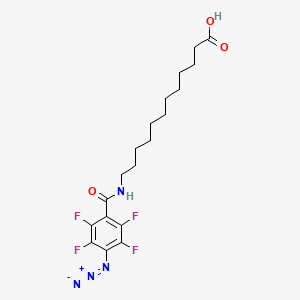
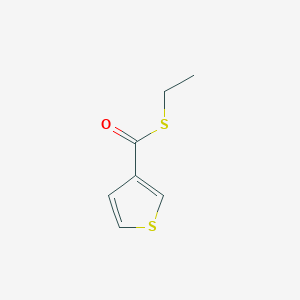
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
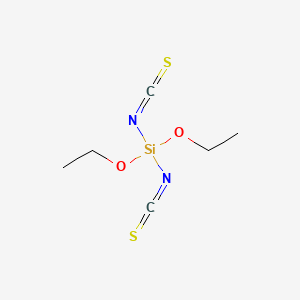
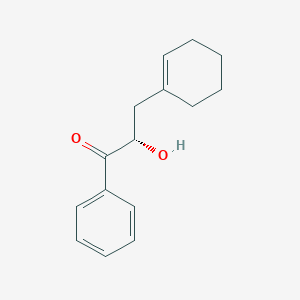
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
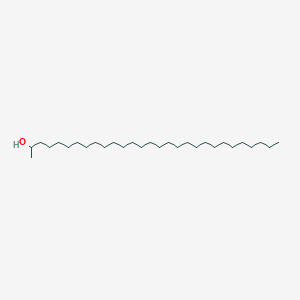
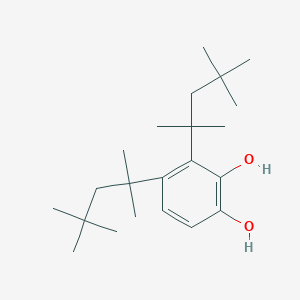
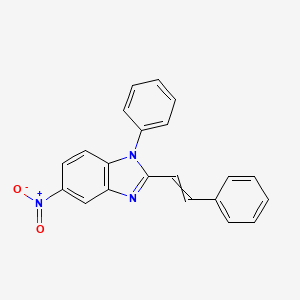
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
